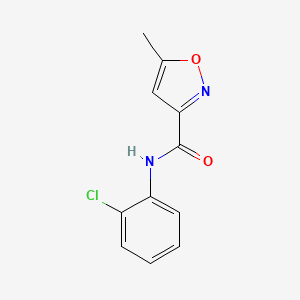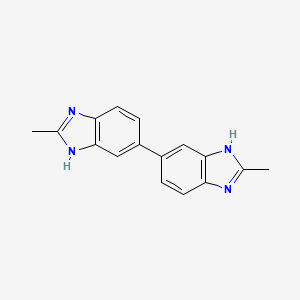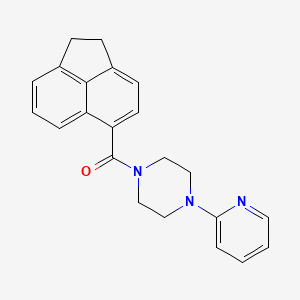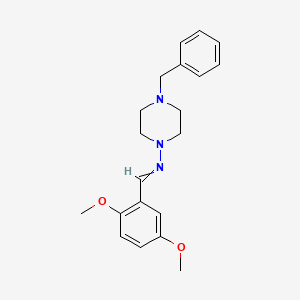![molecular formula C15H13BrO2 B5696364 1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone](/img/structure/B5696364.png)
1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone is an organic compound with the molecular formula C14H11BrO2. It is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 4-bromophenol with 4-(bromomethyl)benzaldehyde under basic conditions to form the intermediate 4-[(4-bromophenoxy)methyl]benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their function. The ethanone group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1-{4-[(4-Chlorophenoxy)methyl]phenyl}-1-ethanone
- 1-{4-[(4-Fluorophenoxy)methyl]phenyl}-1-ethanone
- 1-{4-[(4-Methoxyphenoxy)methyl]phenyl}-1-ethanone
Comparison: 1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Properties
IUPAC Name |
1-[4-[(4-bromophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-4-2-12(3-5-13)10-18-15-8-6-14(16)7-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLTSPDKOBTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(3,5-DIMETHYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5696286.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)


![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B5696379.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)

![2-[(2-fluorophenyl)methyl-propylamino]ethanol](/img/structure/B5696395.png)
